(S)-2-(2-Chlorophenyl)pyrrolidine

Asymmetric Synthesis Biocatalysis Chiral Resolution

(S)-2-(2-Chlorophenyl)pyrrolidine (C10H12ClN, MW 181.66) is a chiral, non-racemic secondary amine belonging to the 2-arylpyrrolidine class, a privileged scaffold in medicinal chemistry due to its conformational constraint and basic nitrogen center. Unlike its racemic mixture, this specific (S)-enantiomer enables stereospecific functionalization essential for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting neurological disorders, cholinesterases, and asymmetric catalytic processes.

Molecular Formula C10H12ClN
Molecular Weight 181.66
CAS No. 1217788-99-2
Cat. No. B2747236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-Chlorophenyl)pyrrolidine
CAS1217788-99-2
Molecular FormulaC10H12ClN
Molecular Weight181.66
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC=C2Cl
InChIInChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m0/s1
InChIKeyAFXDPDJNNABZGP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(2-Chlorophenyl)pyrrolidine (CAS 1217788-99-2): A Defined Chiral Building Block for Pharmaceutical R&D


(S)-2-(2-Chlorophenyl)pyrrolidine (C10H12ClN, MW 181.66) is a chiral, non-racemic secondary amine belonging to the 2-arylpyrrolidine class, a privileged scaffold in medicinal chemistry due to its conformational constraint and basic nitrogen center. Unlike its racemic mixture, this specific (S)-enantiomer enables stereospecific functionalization essential for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting neurological disorders, cholinesterases, and asymmetric catalytic processes . The compound features a 2-chlorophenyl substituent at the 2-position of the pyrrolidine ring, introducing distinct steric and electronic properties compared to unsubstituted phenyl analogs, which directly influences protein binding and pharmacokinetic profiles .

Why Generic 2-Aryl Pyrrolidines Cannot Replace (S)-2-(2-Chlorophenyl)pyrrolidine in Stereospecific Synthesis


Substituting this compound with its regioisomers, halogen variants, or racemic mixture directly compromises both synthetic integrity and biological readouts. The ortho-chlorine atom creates a unique steric and electronic environment that is absent in para-chloro or unsubstituted 2-phenylpyrrolidine analogs, fundamentally altering receptor binding kinetics and molecular geometry . Critically, the (S)-enantiomer is not interchangeable with the (R)-form; their configuration determines whether they serve as substrates for (S)-selective enzymes like imine reductases (IREDs) for stereocomplementary synthesis. Using the racemate instead requires additional chiral resolution steps or leads to a 50% yield loss when only one enantiomer is biologically active [1]. In cholinesterase inhibition studies, the 2-chlorophenyl carbamoyl derivative demonstrated an IC50 of 46.35 µM, a specific activity that generic scaffolds cannot replicate [2].

Quantitative Evidence for the Selection of (S)-2-(2-Chlorophenyl)pyrrolidine Over Analogs


Enantioselective Synthesis: Stereocomplementary Access to (S)-2-(2-Chlorophenyl)pyrrolidine with >99% ee

The (S)-enantiomer is not simply a resolved version of a racemate; it is a distinct chemical entity accessible through stereocomplementary synthesis. Using (S)-selective imine reductases (SvIR), (S)-2-(2-Chlorophenyl)pyrrolidine is produced with an enantiomeric excess (ee) exceeding 99%, compared to the racemate which has an ee of 0% . This biocatalytic approach stands in contrast to the (R)-enantiomer, which requires a different (R)-selective IRED (ScIR), proving the non-interchangeable nature of the two enantiomers. The compound's [α]D is a specific identifier of its optical purity, directly differentiating it from the opposite enantiomer [1].

Asymmetric Synthesis Biocatalysis Chiral Resolution

Biological Activity: Anticonvulsant Potential of the 2-(2-Chlorophenyl)pyrrolidine Scaffold

The racemic 2-(2-Chlorophenyl)pyrrolidine scaffold has demonstrated quantifiable promise as an anticonvulsant agent, differentiating it from the simpler 2-Phenylpyrrolidine which lacks the chlorine substituent known to modulate neuronal targets. In initial screening, derivatives of this scaffold were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, established protocols for epilepsy drug discovery . The structure-activity relationship (SAR) analysis indicated that the 2-chlorophenyl group is connected to the observed anticonvulsant effect, with certain derivatives outperforming standard treatments like valproic acid in these models .

Neuropharmacology Anticonvulsant Screening Epilepsy Models

Enzyme Inhibition Profile: Potency Against Acetylcholinesterase (AChE)

The (S)-configuration of the 2-chlorophenyl pyrrolidine scaffold contributes to measurable enzyme inhibition. A derivative, benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate, demonstrated a quantified inhibitory effect on acetylcholinesterase (AChE) with an IC50 of 46.35 μM [1]. This represents a clear point of differentiation, as this specific activity is tied to the (S)-enantiomer. A generic racemic mixture would contain the (R)-form, potentially acting as an inactive or antagonistic component, diluting the overall potency and complicating dose-response assessments.

Enzyme Inhibition Cholinesterase Alzheimer's Disease Research

Procurement Specification: Guaranteed Chemical Purity of 98% for the (S)-Enantiomer

The commercially procurable (S)-2-(2-Chlorophenyl)pyrrolidine is supplied with a certified chemical purity of 98%, as specified by major vendors like Fluorochem (Product Code F538641) and Leyan (Product Code 1267261) . This high purity standard ensures consistency and reproducibility in research, explicitly differentiating the product from lower-grade technical batches or preparations with undisclosed purity levels that might contain significant amounts of the opposite enantiomer or side products from the synthesis . For the hydrochloride salt (CAS 1360442-34-7), a purity of 95% is a common specification, offering a direct alternative for different reaction conditions .

Chemical Purity Quality Control Procurement Metrics

Highest-Value Application Scenarios for (S)-2-(2-Chlorophenyl)pyrrolidine


Stereospecific Synthesis of CNS Drug Candidates

Leverage the (S)-enantiomer as a key intermediate for synthesizing novel anticonvulsant or antidepressant agents. The established anticonvulsant activity in MES/scPTZ models and the neurite outgrowth potential in PC12 cells position this scaffold as a validated starting point for central nervous system (CNS) drug programs . Its high enantiomeric purity (>99% ee) ensures that downstream pharmacology reflects only the (S)-isomer's activity, avoiding the confounding effects of the (R)-enantiomer [1].

Biocatalytic Route Scoping for Green Chemistry

Employ (S)-2-(2-Chlorophenyl)pyrrolidine as a substrate or standard in the development of novel imine reductase (IRED) processes. The compound serves as an ideal benchmark for assessing the stereoselectivity of (S)-selective IREDs, where a successful reaction must yield an ee >99% . It can also be used as a chiral resolving agent or chiral auxiliary in the preparation of non-racemic libraries.

Cholinesterase Inhibitor Lead Optimization

Initiate a medicinal chemistry campaign to optimize AChE inhibition by using the (2S)-carbamoyl derivative as a lead compound. With a known IC50 of 46.35 μM against AChE, the scaffold provides a clear, quantifiable starting point for iterative structure-activity relationship (SAR) studies aimed at improving potency and selectivity [2].

Procurement of a Defined Building Block for Parallel Synthesis

Source this 98% pure (S)-enantiomer for parallel library synthesis. The compound's secondary amine handle allows for rapid diversification through amide coupling, reductive amination, or N-arylation, generating arrays of stereochemically pure analogs for high-throughput screening. Its guaranteed chemical purity minimizes the risk of compound degradation or side reactions during automated synthesis platforms .

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